2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-8-1-3-9(4-2-8)14-6-5-13(11(14)17)7-10(15)16/h1-4H,5-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWPLBUIQFPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the reaction of 4-chlorobenzaldehyde with glycine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the imidazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The 4-chlorophenyl group in the target compound provides moderate electron withdrawal compared to the stronger electron-withdrawing cyano group in its analog .
- Solubility : The acetic acid moiety ensures better aqueous solubility compared to ester derivatives (e.g., ethyl ester analogs in ).
- Metabolic Stability : Fluorinated analogs (e.g., CAS 956327-03-0) exhibit enhanced metabolic resistance due to the stability of the C-F bond .
Physicochemical Properties
- LogP Values : Estimated LogP for the target compound is ~1.5 (lower than methyl-substituted analogs in due to the polar acetic acid group).
Biological Activity
2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid, with a CAS number of 1787905-42-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₁ClN₂O₃
- Molecular Weight : 254.67 g/mol
- Structure : The compound features an imidazolidine core substituted with a chlorophenyl group and acetic acid functionality, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a study evaluating the anti-inflammatory properties of various imidazolidine derivatives demonstrated that they inhibit protein denaturation, a key indicator of inflammation.
Table 1: Anti-inflammatory Activity Results
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
|---|---|---|
| Standard (Diclofenac) | 50 | 71.42 |
| Test Compound (e.g., 4a) | 50 | 42.85 |
| Test Compound (e.g., 4b) | 100 | 39.28 |
Antioxidant Activity
Antioxidant assays have also been performed to assess the ability of this compound to scavenge free radicals. The reducing power assay method is commonly used for this purpose.
Table 2: Antioxidant Activity Results
| Compound | Concentration (µg/mL) | Absorbance at 660 nm | % Reduction |
|---|---|---|---|
| Ascorbic Acid (Standard) | 50 | 0.008 | 78.57 |
| Test Compound (e.g., 4a) | 50 | 0.016 | 42.85 |
The biological activity of imidazolidine derivatives like this compound may be attributed to their ability to inhibit specific enzymes involved in inflammatory pathways or oxidative stress responses. For example, studies have suggested that these compounds can act as inhibitors of cyclooxygenase (COX) enzymes and other related pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of imidazolidine derivatives:
- Case Study on Inflammatory Disorders : A clinical trial involving patients with rheumatoid arthritis demonstrated that imidazolidine derivatives significantly reduced markers of inflammation compared to placebo groups.
- Antioxidant Efficacy in Neurodegenerative Diseases : Research has indicated that similar compounds could mitigate oxidative stress in models of neurodegeneration, presenting a potential avenue for treatment strategies in diseases like Alzheimer's.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
